3-(氮杂环戊烷-1-磺酰基)-苯胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

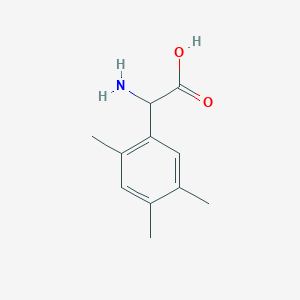

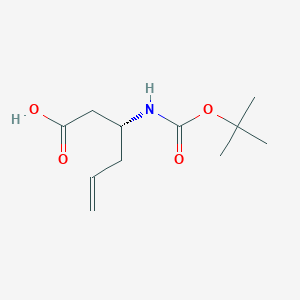

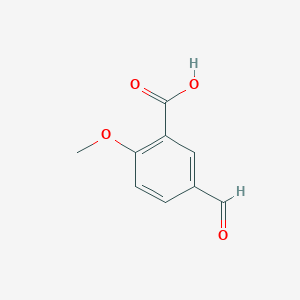

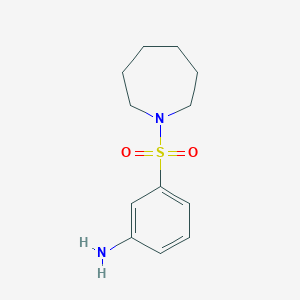

3-(Azepane-1-sulfonyl)-phenylamine is a compound that falls within the category of N-heterocycles, which are organic compounds featuring a ring structure containing at least one atom other than carbon. This particular compound includes an azepane ring, which is a seven-membered saturated heterocycle containing one nitrogen atom, and a phenylamine group, which is an aromatic ring attached to an amine. The presence of the sulfonyl functional group suggests potential reactivity and utility in chemical synthesis.

Synthesis Analysis

The synthesis of related N-heterocycles, such as azepines, can be achieved using α-phenylvinylsulfonium salts, as described in the second paper. This method provides a concise route to create stereodefined C-substituted morpholines, piperazines, and azepines with moderate to excellent yields ranging from 27% to 75% . The process involves the reaction of amino alcohols or diamines with α-phenylvinylsulfonium salts, employing cesium carbonate as a base and dichloromethane as a solvent. The reactions are noted for their high levels of regio- and diastereoselectivity, which can be controlled through the choice of base and solvent. Additionally, the synthesis can be performed at ambient temperature and does not require anhydrous conditions or protection from air .

Molecular Structure Analysis

The molecular structure of compounds related to 3-(Azepane-1-sulfonyl)-phenylamine, such as those containing an azetidine ring, can be elucidated using X-ray crystallography. In the first paper, the structures of sulfenamides and sulfinamides with an azetidine ring were established using this technique . The presence of the azepane ring in 3-(Azepane-1-sulfonyl)-phenylamine suggests a similar approach could be used to determine its precise molecular structure.

Chemical Reactions Analysis

The first paper provides insight into the chemical reactivity of a compound with an azetidine ring, which is structurally similar to the azepane ring in 3-(Azepane-1-sulfonyl)-phenylamine. The reactions of 3-phenyl-1-azabicyclo[1.1.0]butane with α-chlorosulfenyl chlorides and sulfinyl chlorides lead to the formation of sulfenamides and sulfinamides, respectively . A two-step mechanism is proposed, involving the formation of an intermediate carbenium ion by the addition of an electrophile at the nitrogen atom and subsequent cleavage of a carbon-nitrogen bond. This suggests that 3-(Azepane-1-sulfonyl)-phenylamine could undergo similar electrophilic reactions, potentially leading to a variety of derivatives.

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of 3-(Azepane-1-sulfonyl)-phenylamine, the synthesis and structural analysis of related compounds provide some indirect insights. The solubility of such compounds in organic solvents like dichloromethane , as well as the stability of these compounds at ambient temperature and in the presence of air , can be inferred. The deprotection of N-sulfonamide protecting groups is also mentioned, indicating that the compound may be amenable to further functionalization or deprotection steps under certain conditions . The regio- and diastereoselectivity observed in the synthesis also suggest that the compound may exist in multiple stereoisomeric forms, which could have different physical and chemical properties .

科学研究应用

氮杂环戊烷离子液体

氮杂环戊烷已被用于合成一类新的室温离子液体。这些转化对于减少氮杂环戊烷的处置至关重要,氮杂环戊烷是聚酰胺工业中大量产生的。这些离子液体显示出有希望的应用,因为它们具有宽的电化学窗口,使其成为基于挥发性有机化合物的电解质的安全替代品 (Belhocine et al., 2011)。

镧系(III)氮杂环戊烷二硫代氨基甲酸酯配合物

镧系(III)氮杂环戊烷二硫代氨基甲酸酯配合物已被合成并评价其催化活性。这些配合物显示出作为羰基化合物三甲基甲硅烷基氰化的催化剂的潜在用途,表明它们具有显着的催化性能 (Pitchaimani et al., 2013)。

基于 2-氮杂双环烷骨架的手性磺酰胺

已开发出含有 2-氮杂双环烷骨架的手性磺酰胺,对各种人类癌细胞系表现出显着的细胞毒活性。这些化合物代表了开发新的抗癌剂的潜在途径 (Samadaei et al., 2020)。

基于氮杂环戊烷的基序的药学意义

已发现基于氮杂环戊烷的化合物具有多种药理特性。FDA 已批准 20 多种基于氮杂环戊烷的药物用于治疗各种疾病。这篇综述突出了氮杂环戊烷在治疗应用和药物发现中的重要作用 (Zha et al., 2019)。

由糖基胺和糖基叠氮化物合成杂环

可以使用糖基烯胺合成糖基胺和糖基叠氮化物,它们可以转化为 N-糖基杂环,用于制备各种杂环,包括氮杂环戊烷。该方法代表了碳水化合物化学中的一种多用途方法 (Fernández-Bolaños & López, 2007)。

基于 2-氮杂双环烷骨架的联芳磺酰胺

已经开发出基于双环支架(如 2-氮杂双环(2.2.1)庚烷和 2-氮杂双环(3.2.1)辛烷)的联芳磺酰胺,对各种癌细胞系表现出抗增殖活性。这些化合物为寻找选择性抗肿瘤剂提供了新的方向 (Iwan et al., 2020)。

属性

IUPAC Name |

3-(azepan-1-ylsulfonyl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2S/c13-11-6-5-7-12(10-11)17(15,16)14-8-3-1-2-4-9-14/h5-7,10H,1-4,8-9,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXDMSVNDLGEMFK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)S(=O)(=O)C2=CC=CC(=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10407440 |

Source

|

| Record name | 3-(Azepane-1-sulfonyl)-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10407440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Azepane-1-sulfonyl)-phenylamine | |

CAS RN |

91619-39-5 |

Source

|

| Record name | 3-(Azepane-1-sulfonyl)-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10407440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。